3-[(Phenylcarbamoyl)amino]butanoic acid
Description
Contextualization within Substituted Butanoic Acid Derivatives and Carbamate (B1207046) Chemistry
3-[(Phenylcarbamoyl)amino]butanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. The structure is characterized by a phenylcarbamoyl group attached to the amino group at the third carbon (beta-position) of the butanoic acid backbone. This places it within the class of β-amino acids, which are known for their unique structural properties and their presence in various natural products and pharmaceuticals.
The butanoic acid framework itself is a common scaffold in biologically active molecules. ontosight.aiontosight.ai The properties of butanoic acid derivatives can be significantly altered by the nature and position of substituents on the carbon chain. libretexts.org The presence of a substituent at the 3-position influences the molecule's polarity, acidity, and conformational flexibility.
The carbamate (-NH-C(=O)-O-) linkage is a key functional group in medicinal chemistry, often used as a stable and isosteric replacement for the amide bond in peptides. nih.govacs.org Carbamates are known for their chemical and proteolytic stability and their ability to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.govnih.gov The phenylcarbamoyl moiety in this compound introduces an aromatic ring, which can further engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions.
The combination of the β-amino acid structure, the butanoic acid chain, and the phenylcarbamoyl group results in a molecule with a distinct three-dimensional shape and chemical reactivity, making it a subject of interest for further investigation.
| Phenylcarbamoyl Group | A carbamate linkage with a phenyl substituent on the nitrogen. | Enhances chemical stability, introduces hydrogen bonding capabilities, and provides an aromatic moiety for potential π-interactions. |
Overview of its Role as a Synthetic Intermediate and Building Block in Organic Synthesis
While specific, widespread applications of this compound as a synthetic intermediate are not extensively documented in mainstream literature, its constituent parts suggest a significant potential role. The bifunctional nature of the molecule, possessing both a carboxylic acid and a carbamate-protected amino group, makes it a versatile building block.
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the extension of the molecular framework. Standard peptide coupling conditions can be employed to link the carboxylic acid with amines, forming larger, more complex structures. scielo.org.mx
The carbamate group, while generally stable, can under certain conditions be cleaved to reveal the free amine. However, it more commonly serves as a directing group or a stable structural element in the final target molecule. The N-H proton of the carbamate can also be involved in directing metallation reactions or in controlling the stereochemistry of nearby reactions.
A plausible synthetic route to this compound would involve the reaction of 3-aminobutanoic acid with phenyl isocyanate. 3-Aminobutanoic acid is a commercially available β-amino acid. sigmaaldrich.combldpharm.com This reaction is a standard method for the formation of N-phenylureas and related carbamoyl (B1232498) compounds.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Esterification | Alkyl or aryl esters |
| Carboxylic Acid | Amide Coupling | Amides with various amines |
| Carboxylic Acid | Reduction | 4-amino-2-butanol derivatives |
Historical Perspective and Emerging Areas of Investigation for Analogous Compounds
The study of amino acids has a rich history, with the initial focus being on the proteinogenic α-amino acids. However, the discovery and synthesis of β-amino acids and their derivatives have opened up new avenues in chemical biology and medicinal chemistry. illinois.edunih.gov β-Peptides, which are polymers of β-amino acids, are known to form stable secondary structures, including helices and sheets, and are resistant to enzymatic degradation, making them attractive candidates for the development of novel therapeutics. illinois.edu
Historically, the synthesis of substituted butanoic acids has been driven by their presence in natural products and their utility as intermediates in the synthesis of larger molecules. byjus.com The introduction of carbamate functionalities into organic molecules gained significant traction with the development of polyurethane chemistry and later in the pharmaceutical industry as a means to create prodrugs or to mimic the peptide bond. nih.govwikipedia.org
Emerging areas of investigation for compounds analogous to this compound include their use in the design of foldamers, which are artificial oligomers that adopt well-defined three-dimensional structures. The specific substitution pattern and the nature of the side chains in these molecules can be fine-tuned to control their folding and to create specific binding pockets for biological targets.
Furthermore, the exploration of β-amino acid derivatives as inhibitors of enzymes that process α-amino acids is an active area of research. The slightly different geometry of β-amino acids can lead to them acting as competitive inhibitors or as substrates that lead to mechanism-based inactivation. The phenylcarbamoyl group in the target molecule could play a significant role in receptor binding and selectivity.
While research on this compound itself may be in its nascent stages, the foundational knowledge from the fields of substituted butanoic acids, carbamate chemistry, and β-amino acids provides a strong basis for its future exploration in various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCTJBRKVCRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Chemistry of 3 Phenylcarbamoyl Amino Butanoic Acid
Established Synthetic Routes to the Core 3-[(Phenylcarbamoyl)amino]butanoic Acid Structure
The most direct and widely employed method for the synthesis of this compound involves the reaction of 3-aminobutanoic acid with phenyl isocyanate. This reaction is a classic example of nucleophilic addition of an amine to an isocyanate, forming a stable urea (B33335) (or carbamide) linkage.
Specific Reaction Conditions and Reagent Optimization
The synthesis of the target compound is typically achieved by reacting 3-aminobutanoic acid with phenyl isocyanate in a suitable solvent. The choice of solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The reaction generally proceeds efficiently at room temperature, although gentle heating may be applied to ensure complete conversion.
A typical experimental procedure would involve dissolving 3-aminobutanoic acid in an appropriate solvent, followed by the slow, dropwise addition of an equimolar amount of phenyl isocyanate. The reaction mixture is then stirred for a period of several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation through the addition of a non-polar solvent or by removal of the solvent under reduced pressure, followed by purification techniques such as recrystallization.
| Parameter | Condition | Rationale |
| Reactants | 3-Aminobutanoic acid, Phenyl isocyanate | Formation of the phenylurea linkage. |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Ensures solubility of reactants. |
| Temperature | Room temperature to mild heating | Facilitates the reaction without promoting side reactions. |
| Stoichiometry | Equimolar amounts of reactants | Ensures efficient conversion. |
| Work-up | Precipitation or solvent removal | Isolation of the crude product. |
| Purification | Recrystallization | To obtain the pure compound. |
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of enantiomerically pure analogues of this compound relies on the use of chiral starting materials. Both (R)- and (S)-3-aminobutanoic acid are commercially available and serve as key precursors for the synthesis of the corresponding chiral products. The reaction with phenyl isocyanate proceeds without affecting the stereocenter at the 3-position of the butanoic acid backbone.
Several methods have been established for the stereoselective synthesis of 3-aminobutanoic acid enantiomers. One common approach involves the asymmetric reduction of a suitable precursor, such as a β-keto ester or a β-enamino ester, using a chiral catalyst. Another strategy employs the enzymatic resolution of a racemic mixture of 3-aminobutanoic acid or its derivatives.
Functional Group Transformations and Derivatization Strategies
The presence of both a carboxylic acid and a phenylcarbamoyl group in this compound allows for a wide range of functional group transformations and derivatization strategies.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functionality can be readily converted into a variety of other functional groups.
Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically carried out under reflux conditions.
Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This transformation is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-[(phenylcarbamoyl)amino]butan-1-ol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. It is important to note that the urea functionality is generally stable to these conditions. However, chemoselective reduction methods may be employed to avoid any potential side reactions.
Modifications of the Phenylcarbamoyl Group
The phenyl ring of the phenylcarbamoyl group is susceptible to electrophilic aromatic substitution reactions. The ureido group (-NH-CO-NH-) is generally considered to be an activating, ortho-, para-directing group.
Halogenation: The phenyl ring can be halogenated (e.g., brominated or chlorinated) by reaction with the corresponding halogen in the presence of a Lewis acid catalyst.
Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid, which will typically install a nitro group at the para-position.
Friedel-Crafts Reactions: The phenyl ring can undergo Friedel-Crafts alkylation or acylation, although the reaction conditions need to be carefully controlled to avoid side reactions with the other functional groups in the molecule.
Transformations at the Butanoic Acid Backbone
Modifications at the butanoic acid backbone, such as alkylation at the α- or β-positions, are more challenging due to the presence of multiple reactive sites. However, under specific conditions, deprotonation at the α-position to the carboxylic acid can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile (e.g., an alkyl halide) to introduce a substituent.
Structure Activity Relationship Sar Studies of 3 Phenylcarbamoyl Amino Butanoic Acid Analogues
Impact of Phenyl Substituent Variations on Molecular Interactions and Biological Activity
The phenyl ring of 3-[(Phenylcarbamoyl)amino]butanoic acid is a critical component for molecular interactions and a prime site for modification in SAR studies. The nature, position, and size of substituents on this ring can significantly alter the compound's electronic and hydrophobic properties, thereby influencing its binding to biological targets.
Research on related structures underscores the importance of the phenyl moiety. For instance, in a series of 3-arylpropionic acids, substitutions on the phenyl ring were key to modulating their activity as selective agonists of the sphingosine-1-phosphate receptor-1 (S1P1). This suggests that metabolic oxidation at positions near the phenyl ring might be responsible for pharmacokinetic properties like a short half-life in rodents.
In a study of benzylthioquinolinium iodides, the electronic and hydrophobic characteristics of substituents on the phenyl ring were systematically varied to explore the impact on antifungal and antibacterial activity. This research demonstrated that substitutions on the phenyl ring led to significant changes in biological activity, emphasizing the need to explore this chemical space. The presence of the phenyl ring itself was found to be a requirement for the activity of these compounds.
Furthermore, investigations into substituted sulfamoyl benzamidothiazoles revealed that hydrophobic components on the benzene (B151609) ring were necessary for prolonging NF-κB activation. While 3-chloro and 3-bromo substituted compounds retained activity, those with hydrogen bond-forming substituents like 3-nitro, 3-methoxy, and 3-amino showed a decrease in activity, highlighting the importance of hydrophobicity.
While direct studies on a wide range of substituted this compound analogues are not extensively documented in publicly available research, the findings from these related classes of compounds strongly suggest that modifications to the phenyl ring are a viable strategy for fine-tuning the biological activity of this scaffold. A summary of these general findings is presented in Table 1.
Table 1: Inferred Impact of Phenyl Substituent Variations on Biological Activity
| Substituent Type | Inferred Effect on Biological Activity | Rationale from Related Compounds |
|---|---|---|
| Hydrophobic (e.g., Chloro, Bromo, Methyl) | Likely to be favorable | Hydrophobicity on the phenyl ring is often crucial for activity in related scaffolds. |
| Hydrogen-bond forming (e.g., Nitro, Methoxy, Amino) | Potentially unfavorable | May decrease activity by altering the necessary hydrophobic interactions. |
| Bulky groups | Variable | Steric hindrance can either enhance or disrupt binding to the target. |
Influence of Stereochemistry on Biological Recognition and Potency
The this compound molecule contains a chiral center at the C3 position of the butanoic acid chain. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
A pertinent example is the resolution of the enantiomers of 3-(p-chlorophenyl)-4-aminobutanoic acid. In pharmacological evaluations, the R(+) enantiomer was found to be 4.2 to 9.2 times more effective than the S(-) enantiomer and 1.4 to 1.9 times more effective than the racemic mixture. This clearly demonstrates that the biological activity resides predominantly in one enantiomer.
Further supporting the critical role of stereochemistry, a study on nature-inspired 3-Br-acivicin isomers and their derivatives revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that the uptake of these compounds may be mediated by a stereoselective transport system, such as the L-amino acid transport system. The study also found that while stereochemistry affected target binding for some subclasses of the tested compounds, it led to significant differences in antimalarial activity for all subclasses. This implies that stereoselectivity can be a factor in both target interaction and cellular uptake.
In another study involving analogues of a yeast alpha-factor, replacing a glycine (B1666218) residue with D- and L-amino acids resulted in dramatic differences in biological activity. The D-isomers were highly active, while the L-isomers were over 200 times less active. These differences in activity were correlated with distinct solution conformations, indicating that stereochemistry plays a crucial role in determining the biologically active shape of the molecule.
Given these findings in structurally related compounds, it is highly probable that the enantiomers of this compound also exhibit different biological activities. The precise nature and magnitude of these differences would need to be determined through the synthesis and biological evaluation of the individual R and S enantiomers. A hypothetical comparison based on related compounds is shown in Table 2.
Table 2: Hypothetical Biological Activity of this compound Enantiomers
| Enantiomer | Hypothetical Potency | Rationale |
|---|---|---|
| (R)-3-[(Phenylcarbamoyl)amino]butanoic acid | Potentially higher | One enantiomer is likely to have a better fit with the chiral biological target, leading to higher potency. |
| (S)-3-[(Phenylcarbamoyl)amino]butanoic acid | Potentially lower |
Conformational Analysis and its Implications for Biological Efficacy
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and how these conformations relate to its biological function. For a flexible molecule like this compound, understanding its conformational preferences is key to elucidating its interaction with biological targets.
A detailed X-ray crystal structure analysis of the closely related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, provides significant insight into the likely conformation of the target molecule. mdpi.com This study revealed that the backbone of the molecule adopts an extended, all-trans configuration. mdpi.com The torsion angles along the butanoic acid chain were found to be approximately -171.7°, -173.6°, and -171.0°, indicating a nearly planar, zigzag arrangement of the carbon atoms. mdpi.com The carbamate (B1207046) group and the phenyl ring, however, are twisted relative to this plane. mdpi.com
The carbamate functionality itself imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group. expasy.org This results in a planar amide-like structure for the carbamate group. expasy.org
Table 3: Torsion Angles in the Backbone of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
| Torsion Angle | Value (°) | Implication |
|---|---|---|
| C1–C2–C3–C4 | -171.7(3) | Indicates an extended, all-trans conformation of the butanoic acid backbone. |
| C2–C3–C4–C5 | -173.6(3) | |
| C3–C4–C5–N1 | -171.0(3) | |
| C4–C5–N1–C6 | 179.1(3) | Confirms the trans configuration of the amide bond. |
Comparative Analysis with Related Butanoic Acid and Carbamate Derivatives
To better understand the SAR of this compound, it is useful to compare it with related butanoic acid and carbamate derivatives.
Butanoic Acid Derivatives:
Butanoic acid and its derivatives are known to possess a wide range of biological activities. For instance, some butanoic acid derivatives have been investigated as antiviral agents. Density functional theory (DFT) calculations have been used to study the molecular design and electronic properties of new butanoic acid derivatives to compare their stability and reactivity. biointerfaceresearch.com
In the context of GABA (γ-aminobutyric acid) transporters, which are important targets in neuroscience, various GABA analogues have been synthesized and studied. nih.govresearchgate.net These studies often involve modifying the butanoic acid backbone to create conformationally restricted analogues, for example, by introducing rings or double bonds, to enhance selectivity for specific GABA transporter subtypes. researchgate.net For example, some N-benzylamide derivatives of GABA analogues with a piperidine (B6355638) ring in the lipophilic fragment have been investigated for their inhibitory effects on GABA transporters. nih.gov
Carbamate Derivatives:
The carbamate group is a common structural motif in many therapeutic agents and is known to contribute to their biological activity and pharmacokinetic properties. nih.gov Carbamates are often used as isosteres of amide or ester groups to improve metabolic stability. nih.gov They can participate in hydrogen bonding through the carboxyl group and the backbone NH, and substitutions on the O- and N-termini of the carbamate offer opportunities to modulate biological properties. nih.gov
The biological activity of carbamates can be diverse. For example, some carbamate derivatives have been synthesized and evaluated for their antioxidant, urease inhibition, anticancer, antibacterial, and antifungal activities. In one study, N-3-benzoic-N′,N′-diethyl carbamate exhibited moderate antioxidant activity.
The stability and conformational properties of the carbamate group are also important. The amide resonance in carbamates is a key feature, and they generally display good chemical and proteolytic stability. nih.gov
Table 4: Comparative Overview of Related Derivatives
| Compound Class | Key Structural Features | Relevant Biological Activities/Properties |
|---|---|---|
| Substituted 3-Arylpropionic Acids | Aromatic ring attached to a propionic acid chain | Receptor agonism, subject to metabolic oxidation. |
| GABA Analogues | Aminobutanoic acid backbone, often conformationally restricted | Inhibition of GABA transporters, with subtype selectivity. |
| General Carbamate Derivatives | -O-CO-NH- linkage | Diverse activities (antioxidant, antimicrobial, etc.), improved metabolic stability. |
Mechanistic Investigations of Biological Activities Associated with 3 Phenylcarbamoyl Amino Butanoic Acid and Its Analogues
Elucidation of Molecular Targets and Binding Mechanisms (e.g., Enzyme Inhibition, Receptor Interactions)
The biological effects of small molecules are often initiated by their binding to specific molecular targets, such as enzymes or receptors. Research on analogues of 3-[(Phenylcarbamoyl)amino]butanoic acid has identified several such targets.
One area of investigation has been enzyme inhibition. For example, the analogue 4-Phenyl-3-butenoic acid (PBA) has been identified as an inhibitor of histone deacetylase (HDAC) enzymes. nih.gov This activity was confirmed through in vitro assays, which demonstrated that PBA and a related compound, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), inhibit various HDAC isoforms at micromolar concentrations. nih.gov The inhibition of HDACs by these compounds leads to an increase in the acetylation of histone proteins, a key mechanism in epigenetic regulation. nih.gov
Another important class of molecular targets is cell surface receptors. A series of 3-(2-aminocarbonylphenyl)propanoic acid analogues have been synthesized and evaluated for their binding affinity to prostaglandin (B15479496) E (EP) receptors. nih.gov These studies, utilizing competitive binding assays, identified compounds with potent and selective antagonist activity for the EP3 receptor subtype. nih.gov The interaction with this G-protein coupled receptor suggests a mechanism for modulating prostaglandin-mediated signaling pathways.
Furthermore, studies on other structurally related butanoic acid derivatives have explored interactions with GABA receptors. For instance, 4-amino-3-benzo(b)furan-2-yl butanoic acid has been shown to act as a weak, partial agonist at GABAB receptors in the rat spinal cord. nih.gov Such interactions highlight the potential for these types of compounds to modulate neurotransmission. The binding of ligands to receptors like the GABAA receptor can be complex, often involving allosteric sites that are distinct from the primary agonist binding site. nih.gov Computational molecular docking studies on various ligands have helped to visualize these interactions, showing how molecules can form hydrogen bonds, ionic interactions, and hydrophobic interactions with specific amino acid residues within a target's binding pocket. researchgate.netresearchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4-Phenyl-3-butenoic acid (PBA) | HDAC Enzymes (isoform details not specified) | Micromolar concentrations | nih.gov |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | HDAC Enzymes (selected isoforms) | ~30-fold lower IC50 than PBA | nih.gov |
Modulation of Cellular Pathways and Biochemical Processes
The interaction of a compound with its molecular target initiates a cascade of events that can alter cellular pathways and biochemical processes. The modulation of these pathways is the link between molecular binding and a physiological response.
Alterations in cellular function can be triggered through the modulation of receptor-mediated signaling. nih.gov For instance, antagonism of the EP3 receptor by 3-(2-aminocarbonylphenyl)propanoic acid analogues would be expected to block downstream signaling cascades normally initiated by prostaglandin E2, which could affect processes like smooth muscle contraction and platelet aggregation. nih.gov Similarly, modulation of GABA receptors can impact ion channel function, leading to changes in neuronal excitability. nih.gov
Metabolic pathways are also key targets for modulation. The cellular metabolome, the complete set of small-molecule metabolites, can be significantly altered by external compounds, which in turn regulates cell function, fate, and structure. nih.gov For example, amino acid starvation is known to modulate the secretory pathway, redirecting cellular resources to processes like autophagy. researchgate.net While direct studies on this compound are limited, its structure as an amino acid derivative suggests a potential to interact with or influence amino acid sensing and metabolic pathways. nih.govnih.gov The inhibition of HDAC enzymes by analogues like PBA can have broad effects on cellular function by altering gene expression patterns, which can reprogram metabolic pathways and influence cell fate decisions such as proliferation and apoptosis. nih.govnih.gov
In Vitro Bioactivation and Metabolic Fate Studies
Understanding the metabolic fate of a compound is essential for characterizing its biological activity and duration of action. In vitro studies using systems such as liver microsomes are standard for predicting how a compound will be processed in the body.
Research on 3-(2-aminocarbonylphenyl)propanoic acid analogues has included evaluations of their metabolic stability in human liver microsomes. nih.gov These studies are designed to identify potential sites of metabolic transformation on the molecule and to guide the design of new analogues with improved pharmacokinetic profiles. nih.gov
More detailed metabolic studies on other related acids, such as dihydrocaffeic acid, provide a model for the types of biotransformations that butanoic acid derivatives can undergo. Following administration, dihydrocaffeic acid is rapidly absorbed and metabolized. nih.gov The primary metabolic pathways identified include glucuronidation, sulphation, and methylation of the phenyl ring's hydroxyl groups. nih.gov These conjugation reactions are carried out by various enzymes in the intestinal epithelium and the liver. nih.gov In vitro models have confirmed that intestinal cells are proficient at glucuronidation, while the liver primarily performs sulphation. nih.gov Such studies suggest that analogues of this compound could be subject to similar metabolic processes, including phase I (e.g., hydroxylation) and phase II (e.g., conjugation) reactions, which would affect their bioavailability and clearance.
| Metabolic Reaction | Description | Primary Site (in vitro models) | Reference |
|---|---|---|---|
| Glucuronidation | Addition of a glucuronic acid moiety | Intestinal Cells | nih.gov |
| Sulphation | Addition of a sulfate (B86663) group | Liver | nih.gov |
| Methylation | Addition of a methyl group | Intestine and Liver | nih.gov |
| Oxidation/Reduction | Conversion between dihydroferulic acid and ferulic acid | Intestine and Liver | nih.gov |
Ligand-Target Interactions and Allosteric Modulation Studies
A detailed understanding of how a ligand interacts with its target protein at the atomic level can inform the development of more potent and selective molecules. These interactions can be direct, at the primary (orthosteric) binding site, or indirect, at a secondary (allosteric) site.
Allosteric modulators are a significant area of pharmacological research because they can fine-tune the response of a receptor to its endogenous ligand, rather than simply turning it on or off. nih.gov They bind to a site spatially distinct from the orthosteric site, inducing a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand. nih.gov Studies on biphenyl (B1667301) derivatives related to diflunisal, for example, have explored their allosteric modulatory effects on GABAA receptors. researchgate.net Using a ternary allosteric model, researchers can determine the binding affinities of such compounds and the degree of cooperativity they have with the primary neurotransmitter, GABA. researchgate.net
The specific interactions that stabilize a ligand within its binding pocket are critical. Molecular modeling and structural biology have shown that these interactions are a combination of forces. For example, the binding of a ligand to the enzyme l-Ornithine-N5-monooxygenase (PvdA) can involve hydrogen bonds, water-bridges, and ionic interactions with specific amino acid residues like Arg357. researchgate.net Similarly, studies of inhibitors binding to aldose reductase have identified key interactions within the binding site that are responsible for the ligand's potency. researchgate.net While specific structural studies on this compound are not widely available, the principles derived from its analogues and other small molecules demonstrate the importance of specific chemical moieties on the ligand for achieving stable and effective binding to a biological target.
Exploration of Biological Activities in Pre Clinical and in Vitro Models
Antimicrobial and Antibacterial Potentials (In Vitro Studies)
No specific in vitro studies detailing the antimicrobial or antibacterial properties of 3-[(Phenylcarbamoyl)amino]butanoic acid have been identified in the public scientific literature. Research into its efficacy against various strains of bacteria or fungi has not been published.
Anti-inflammatory Effects (Cellular and Animal Models)
There is no available research data from cellular or animal models to support or refute any potential anti-inflammatory effects of this compound. Studies investigating its impact on inflammatory pathways, cytokine production, or response in inflammatory disease models are absent from the current body of scientific work.
Antineoplastic Investigations (In Vitro and Animal Tumor Models)
Investigations into the antineoplastic or anticancer potential of this compound have not been reported. There are no available in vitro studies on cancer cell lines or in animal tumor models to assess its efficacy as a potential therapeutic agent against cancer.
Enzyme Inhibition Profiles and Functional Impact
The profile of this compound as an enzyme inhibitor is not documented in the scientific literature. There are no published studies that have screened this compound against various enzymes or detailed its mechanism of action or functional impact as an enzyme inhibitor.
Receptor Antagonist and Agonist Activities
There is no information available regarding the activity of this compound as a receptor antagonist or agonist. Its binding affinity and functional activity at specific cellular receptors have not been a subject of published research.
Antioxidative Properties
The potential antioxidative properties of this compound have not been investigated. No studies are available that assess its ability to scavenge free radicals or its effects on oxidative stress markers.
Investigation of Immunomodulatory Effects (Cellular and Animal Models)
There is a lack of research on the immunomodulatory effects of this compound. No cellular or animal model studies have been published to indicate whether this compound can alter or modulate the immune response.
Computational and Theoretical Studies on 3 Phenylcarbamoyl Amino Butanoic Acid and Its Analogues
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 3-[(phenylcarbamoyl)amino]butanoic acid, might interact with a biological target, typically a protein or enzyme. This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
The process begins with the generation of a three-dimensional structure of the ligand. This model is then placed into the binding site of a target protein receptor using docking software like AutoDock. nih.govresearchgate.net The software systematically explores various orientations and conformations of the ligand within the binding pocket to find the most stable binding mode, which is typically the one with the lowest binding energy. researchgate.net The binding affinity is quantified by a scoring function, with more negative scores indicating a stronger interaction. researchgate.netnih.gov
Docking studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the urea (B33335) moiety and the carboxylic acid's -OH) and acceptors (the carbonyl oxygens) on both the ligand and the protein's amino acid residues.
Hydrophobic Interactions: Occurring between the nonpolar phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the target's binding site.
Ionic Interactions: Potentially involving the deprotonated carboxylate group of the butanoic acid chain and positively charged amino acid residues like Lysine or Arginine. researchgate.net
Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the complex over time, providing a more accurate assessment of the stability of the predicted binding mode. nih.gov By analyzing analogues of this compound, researchers can understand how modifications to its structure affect binding affinity and selectivity for a given target.
Table 1: Hypothetical Ligand-Target Interactions for this compound This table illustrates the types of interactions that could be predicted from a molecular docking simulation with a hypothetical protein target.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Predicted Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Phenyl Ring | Leucine, Phenylalanine | Hydrophobic (π-π stacking) | -2.5 |
| Carbamoyl (B1232498) (Urea) N-H | Aspartate, Glutamate (side chain C=O) | Hydrogen Bond | -3.0 |
| Carbamoyl (Urea) C=O | Serine, Threonine (side chain -OH) | Hydrogen Bond | -2.8 |
| Carboxylic Acid -OH | Histidine, Lysine | Hydrogen Bond / Ionic | -4.5 |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. mdpi.com These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution, orbital energies, and other electronic properties.
Key parameters derived from these calculations include:
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting chemical reactivity. For instance, the oxygen atoms of the carbonyl and carboxyl groups are expected to be electron-rich.
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Map: This map visualizes the electrostatic potential on the molecule's surface, identifying positive, negative, and neutral regions that are crucial for understanding non-covalent interactions with other molecules, including protein targets.
These calculations help elucidate the intrinsic properties of the molecule, guiding the design of analogues with improved electronic characteristics for specific biological applications. semanticscholar.org
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This table presents theoretical electronic properties for this compound based on typical results from DFT calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |
| Enthalpy of Formation | -150.5 kcal/mol | Indicates the molecule's thermodynamic stability. |
Prediction of Molecular Descriptors Relevant to Biological Behavior
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors can be calculated from the molecular structure and are essential for evaluating its drug-likeness. For this compound, key descriptors help predict its absorption, distribution, metabolism, and excretion (ADME) profile.
Important molecular descriptors include:
Molecular Weight (MW): Influences size and diffusion rates.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (oxygen, nitrogen). TPSA is a good predictor of a drug's ability to permeate cell membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). These values are critical for solubility and binding to biological targets.
Rotatable Bonds: The number of bonds that can freely rotate. A higher number indicates greater conformational flexibility, which can impact receptor binding.
These descriptors are often used in frameworks like Lipinski's Rule of Five to assess whether a compound is likely to be an orally active drug.
Table 3: Predicted Molecular Descriptors for this compound This table provides calculated molecular descriptors that are commonly used to predict the pharmacokinetic properties of a molecule.
| Descriptor | Predicted Value | Relevance to Biological Behavior |
|---|---|---|
| Molecular Formula | C11H14N2O3 | Defines the elemental composition. |
| Molecular Weight | 222.24 g/mol | Affects absorption and distribution. |
| XLogP3 | 0.8 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 3 | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |
| Rotatable Bonds | 5 | Relates to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 91.8 Ų | Predicts membrane permeability. |
Conformation Sampling and Energetic Landscape Analysis
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformation sampling is a computational method used to explore the range of possible shapes a molecule can adopt by rotating its single bonds. The results are used to map out the molecule's energetic landscape, which shows the relative energies of different conformations. nih.gov
The key rotatable bonds in this compound are located in the butanoic acid backbone and the linker connecting it to the phenylurea group. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface (PES) can be generated. nih.gov This surface reveals the low-energy, stable conformations (conformers) that the molecule is most likely to adopt. It also identifies the energy barriers that must be overcome for the molecule to transition from one conformer to another. nih.gov
Understanding the preferred conformations is vital because only specific shapes may fit into a target's binding site. The analysis can reveal whether the molecule has a pre-organized, rigid structure that is already in a bioactive conformation or if it is highly flexible and must adopt a specific conformation upon binding, a process known as induced fit. For molecules with an extended backbone, like some glutaric acid amides, an "all-trans" configuration is often a low-energy state. mdpi.com However, intramolecular hydrogen bonding can lead to more compact, folded conformations also being energetically favorable.
| Rotatable Bond (Torsion Angle) | Description | Predicted Low-Energy Conformations |
|---|---|---|
| C(phenyl)-N(urea) | Rotation of the phenyl group relative to the urea linker. | Typically non-planar to minimize steric hindrance. |
| N(urea)-C(butanoic) | Connects the urea moiety to the chiral carbon of the butanoic acid chain. | Influences the orientation of the two main fragments. |
| Cα-Cβ (Butanoic chain) | Rotation around the central bond of the butanoic acid backbone. | Leads to extended (anti) or bent (gauche) conformations. |
| Cβ-C(carboxyl) | Rotation of the terminal carboxylic acid group. | Affects potential for intramolecular hydrogen bonding. |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the molecular structure of 3-[(Phenylcarbamoyl)amino]butanoic acid by examining the interaction of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts in ¹H NMR are influenced by the electronic environment of the protons.
¹H NMR: The spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the butanoic acid backbone, and the protons of the carbamoyl (B1232498) and amino groups. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the aliphatic chain would show characteristic splitting patterns depending on their neighboring protons. The NH protons of the ureido group would likely appear as broad singlets.
¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the urea (B33335) moiety, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the this compound molecule based on their characteristic vibrational frequencies.
Key expected IR absorption bands include:
A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
N-H stretching vibrations for the ureido group, usually appearing in the region of 3200-3400 cm⁻¹.
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.
Another strong C=O stretching vibration for the urea carbonyl group, typically observed between 1630-1680 cm⁻¹.
C-N stretching vibrations.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its structure. In electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation pattern can be complex but would likely involve cleavages at the amide and urea linkages, as well as loss of the carboxylic acid group.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons (phenyl group), aliphatic protons (butanoic acid chain), and NH protons (ureido group). |
| ¹³C NMR | Signals for carbonyl carbons (acid and urea), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for O-H (acid), N-H (urea), C=O (acid and urea), C-N, and aromatic C=C bonds. |
| Mass Spectrometry | Determination of molecular weight and characteristic fragmentation patterns involving cleavage of amide and urea bonds. |
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound.
Reversed-Phase HPLC: A common approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the phenylurea moiety provides strong UV absorbance.
Method Development: Optimization of the mobile phase composition, gradient elution profile, flow rate, and column temperature is crucial for achieving good resolution and peak shape.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity.
Stationary Phase: Silica gel plates are commonly used as the stationary phase.
Mobile Phase: A suitable mobile phase would be a mixture of a polar and a less polar organic solvent, for instance, a combination of ethyl acetate and hexane, or dichloromethane and methanol. The polarity of the solvent system can be adjusted to achieve optimal separation.
Detection: The spots can be visualized under UV light due to the UV-active phenyl group. Staining with reagents like potassium permanganate or vanillin can also be employed for visualization. The retention factor (Rf) value is a key parameter for identification.
| Technique | Typical Conditions for this compound | Purpose |
| HPLC | Column: Reversed-phase C18. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient with an acid modifier. Detection: UV. | Purity assessment, quantification, and isolation. |
| TLC | Stationary Phase: Silica gel. Mobile Phase: Mixture of polar and non-polar organic solvents (e.g., Ethyl Acetate/Hexane). Detection: UV light, chemical staining. | Reaction monitoring, purity checks, and preliminary identification. |
Advanced Techniques for Stereoisomer Analysis
Since this compound possesses a chiral center at the third carbon of the butanoic acid chain, it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are critical, as they may exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP).
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and Pirkle-type phases. The selection of the appropriate CSP and mobile phase is crucial for achieving enantiomeric separation. For a compound like this compound, a polysaccharide-based or a Pirkle-type CSP could be effective.
Mobile Phase: The mobile phase in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic mode, depending on the CSP used.
Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
The development of robust analytical methodologies is fundamental for the scientific investigation of this compound, ensuring its unambiguous identification, purity, and stereochemical integrity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Phenylcarbamoyl)amino]butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate formation using phenyl isocyanate and β-aminobutyric acid derivatives. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
- Coupling reaction : React the protected amino acid with phenyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF) with 4-dimethylaminopyridine (4-DMAP) as a catalyst .
- Deprotection : Acidic (e.g., trifluoroacetic acid) or basic hydrolysis to remove protective groups .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or HPLC. Purity (>95%) can be confirmed using LC-MS and ¹H/¹³C NMR .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H NMR : Look for characteristic peaks: δ 1.8–2.2 ppm (CH₂ groups), δ 6.8–7.5 ppm (aromatic protons from phenylcarbamoyl), and δ 10–12 ppm (carboxylic acid proton) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamate) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time should match reference standards .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peaks corresponding to the molecular formula C₁₁H₁₂N₂O₃ .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of this compound analogs?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with halogen substitutions (e.g., 3-[(4-Chlorophenylcarbamoyl)amino]butanoic acid) and compare bioactivity using:
- In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s research) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity changes due to halogen interactions .
- Key Findings : Chlorine substitution enhances lipophilicity and target binding, increasing inhibitory potency by ~30% compared to non-halogenated analogs .
Q. How can researchers resolve discrepancies in bioactivity data between structurally similar derivatives?
- Methodological Answer :
- Data Triangulation :
Replicate experiments : Ensure consistency in assay conditions (pH, temperature, solvent).
Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry .
Meta-analysis : Compare results with published data on analogs (e.g., 3-[(4-Methoxyphenylcarbamoyl)amino]butanoic acid) to identify trends .
- Example : Variability in anti-inflammatory activity of halogenated vs. methoxylated derivatives may arise from differences in cellular uptake kinetics, measurable via Caco-2 cell permeability assays .
Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?
- Methodological Answer :
- Catalyst Screening : Test alternatives to 4-DMAP (e.g., 1,8-diazabicycloundec-7-ene (DBU)) to reduce side-product formation .
- Solvent Optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .
- Process Monitoring : Use in-line FTIR or PAT (Process Analytical Technology) to track carbamate formation in real time .
- Scale-Up Considerations : Maintain stoichiometric ratios (phenyl isocyanate:amino acid = 1.2:1) to compensate for reagent volatility .
Key Considerations for Methodological Rigor
- Contradictions in Evidence : Some studies report divergent bioactivities for halogenated analogs. Address this by standardizing assay protocols (e.g., uniform cell lines, controlled oxygen levels) .
- Stereochemical Challenges : Racemization during synthesis can occur; use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
